molecular formula C25H15N3O4 B2967896 (E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid CAS No. 333351-46-5

(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

Cat. No.: B2967896
CAS No.: 333351-46-5
M. Wt: 421.412
InChI Key: SEXCGDMMRAIYJO-CYYJNZCTSA-N
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Description

(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C25H15N3O4 and its molecular weight is 421.412. The purity is usually 95%.
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Scientific Research Applications

Organotin Carboxylates and Supramolecular Structures

Organotin(IV) carboxylates based on amide carboxylic acids, including compounds structurally related to (E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid, have been synthesized and characterized. These compounds exhibit diverse molecular architectures and supramolecular structures due to different coordination modes and intermolecular interactions, contributing to the development of novel organometallic frameworks with potential applications in material science and catalysis (Xiao et al., 2013).

Synthesis of Novel Heterocycles

Compounds structurally related to the subject compound have been utilized in the synthesis of novel annulated dihydroisoquinoline heterocycles. These synthesized compounds show potential in cytotoxicity assays, indicating their applicability in the development of new anticancer agents (Saleh et al., 2020).

Antitumor Activities and Fluorescence

Research has been conducted on organotin carboxylates with compounds similar to this compound, focusing on their antitumor activities and fluorescence properties. These studies contribute to understanding the potential therapeutic applications of these compounds in oncology and their use in fluorescence-based techniques (Xiao et al., 2019).

PPAR Gamma Agonists

Research on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, related to the compound , has demonstrated potential as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. These studies are significant for the development of new therapeutic agents for metabolic disorders like diabetes (Azukizawa et al., 2008).

Nanoaggregates and Spectral Properties

Compounds structurally similar to this compound have been studied for their ability to form nanoaggregates and exhibit aggregation-enhanced emission. This research is crucial for developing new materials with unique optical properties (Srivastava et al., 2016).

Properties

IUPAC Name

1,3-dioxo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N3O4/c29-23-20-8-4-7-18-19(25(31)32)13-14-21(22(18)20)24(30)28(23)17-11-9-16(10-12-17)27-26-15-5-2-1-3-6-15/h1-14H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXCGDMMRAIYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)C(=O)O)C=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701040319
Record name 1H-Benz[de]isoquinoline-6-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333351-46-5
Record name 1H-Benz[de]isoquinoline-6-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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